
Tert-butyl di(prop-2-yn-1-yl)carbamate
Overview
Description
Tert-butyl di(prop-2-yn-1-yl)carbamate is a chemical compound . It is also known as tert-butyl N,N-bis(prop-2-yn-1-yl)carbamate and Carbamic acid, di-2-propynyl-, 1,1-dimethylethyl ester .
Synthesis Analysis
This compound can be used as a building block for the synthesis of complex molecules. Its alkyne functionality allows it to participate in various coupling reactions beyond click chemistry, enabling the construction of diverse functional molecules.Molecular Structure Analysis
The molecular structure of this compound can be found in various databases . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound contains two alkyne groups, which can readily undergo a highly specific and efficient reaction with azides to form a stable triazole linkage.Physical And Chemical Properties Analysis
The molecular weight of this compound is 193.24 g/mol . It has a topological polar surface area of 29.5 Ų .Scientific Research Applications
Crystal Structure Analysis and Molecule Linkage
Tert-butyl di(prop-2-yn-1-yl)carbamate derivatives have been extensively analyzed for their crystal structures, particularly focusing on the intermolecular interactions involving hydrogen and halogen bonds. For instance, certain derivatives exhibit a bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond, linking molecules via the same carbonyl group. These structural insights are crucial for understanding the molecule's behavior in various chemical environments (Baillargeon et al., 2017). Additionally, the orientation of carbamate and amide in certain derivatives adds to the molecule's electric dipole moment, influencing its structural alignment and interactions (Baillargeon et al., 2014).
Synthesis and Derivatization
This compound is a key intermediate in the synthesis of biologically active compounds. For example, its derivatives are synthesized as intermediates of natural products like jaspine B, showing cytotoxic activity against various human carcinoma cell lines. The synthesis process involves multiple steps, including protection, reduction, and reactions like the Corey-Fuchs reaction, highlighting the compound's versatility in complex synthetic pathways (Tang et al., 2014a), (Tang et al., 2014b).
Hydrogen Bonding and Molecular Architecture
The structural architecture of this compound derivatives is significantly influenced by hydrogen bonding. Studies reveal the formation of a three-dimensional architecture through an interplay of various hydrogen bonds, assembling molecules into complex structures. Such insights are vital for understanding the compound's behavior in crystalline states and its potential applications in designing novel molecular assemblies (Das et al., 2016).
Catalysis and Chemical Reactions
Certain derivatives of this compound are used in catalytic processes and chemical reactions. For example, these compounds participate in reactions like Curtius rearrangement, offering a pathway for the formation of tert-butyl carbamate with high yields under mild conditions. Such processes are crucial for generating protected amino acids and other significant derivatives, demonstrating the compound's role in facilitating diverse chemical transformations (Lebel & Leogane, 2005).
Mechanism of Action
properties
IUPAC Name |
tert-butyl N,N-bis(prop-2-ynyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h1-2H,8-9H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKHWXYPEWXEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC#C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

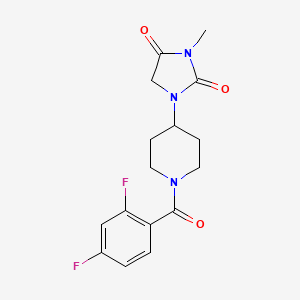
![N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2417419.png)
![5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2417421.png)
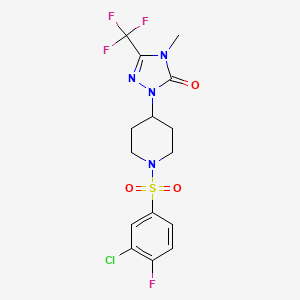
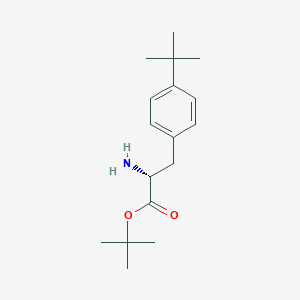
![N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride](/img/structure/B2417424.png)

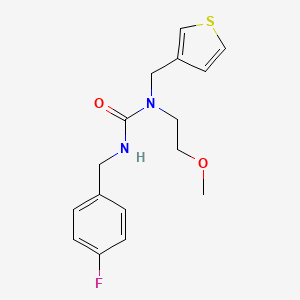
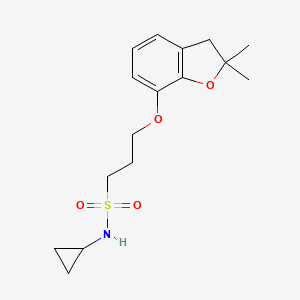
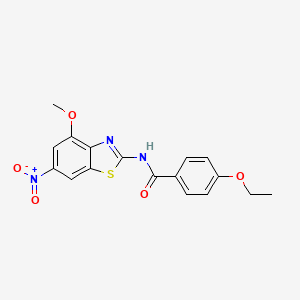

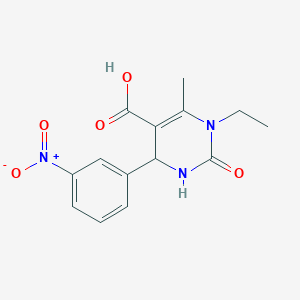
![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2417439.png)
![(3-Bromophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2417440.png)